Cas no 5392-14-3 (Phenol,2-[(dimethylamino)methyl]-4-(1,1,3,3-tetramethylbutyl)-)
5392-14-3 structure
Product Name:Phenol,2-[(dimethylamino)methyl]-4-(1,1,3,3-tetramethylbutyl)-
Numero CAS:5392-14-3
MF:C17H29NO
MW:263.418265104294
CID:384314
PubChem ID:220460
Update Time:2025-04-19
Phenol,2-[(dimethylamino)methyl]-4-(1,1,3,3-tetramethylbutyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Phenol,2-[(dimethylamino)methyl]-4-(1,1,3,3-tetramethylbutyl)-
- 2-[(dimethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol
- 2-(dimethylaminomethyl)-4-(2,4,4-trimethylpentan-2-yl)phenol
- 2-Dimethylaminomethyl-4-(1,1,3,3-tetramethyl-butyl)-phenol
- 2-Dimethylaminomethyl-4-tert.-octyl-phenol
- 4-t-Octyl-2-dimethylaminomethyl-phenol
- AC1L58U1
- AC1Q7AAN
- AR-1D6194
- CTK4J8991
- NSC31215
- NSC3258
- SCHEMBL15880430
- NSC 3258
- NSC 31215
- NSC-31215
- 2-[(dimethylamino)methyl]-4-(1,1,3,3-tetramethylbutyl)phenol
- DTXSID80277632
- NSC-3258
- 5392-14-3
-
- Inchi: 1S/C17H29NO/c1-16(2,3)12-17(4,5)14-8-9-15(19)13(10-14)11-18(6)7/h8-10,19H,11-12H2,1-7H3
- Chiave InChI: WNSUTQMGWMWAHF-UHFFFAOYSA-N
- Sorrisi: OC1C=CC(=CC=1CN(C)C)C(C)(C)CC(C)(C)C
Proprietà calcolate
- Massa esatta: 263.22507
- Massa monoisotopica: 263.224914549g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 19
- Conta legami ruotabili: 5
- Complessità: 278
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.8
- Superficie polare topologica: 23.5Ų
Proprietà sperimentali
- Densità: 0.950±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di ebollizione: 335.0±27.0 ºC (760 Torr),
- Punto di infiammabilità: 119.8±22.4 ºC,
- Solubilità: Quasi insolubile (0,084 g/l) (25°C),
- PSA: 23.47
- LogP: 4.16760
Phenol,2-[(dimethylamino)methyl]-4-(1,1,3,3-tetramethylbutyl)- Letteratura correlata
-
Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
-
Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
5392-14-3 (Phenol,2-[(dimethylamino)methyl]-4-(1,1,3,3-tetramethylbutyl)-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso